molecular formula C6H13NO B6265199 (3R,6R)-6-methylpiperidin-3-ol CAS No. 285995-17-7

(3R,6R)-6-methylpiperidin-3-ol

Cat. No.: B6265199
CAS No.: 285995-17-7
M. Wt: 115.2
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Description

(3R,6R)-6-methylpiperidin-3-ol is a chiral compound with the molecular formula C6H13NO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a hydroxyl group (-OH) at the third position and a methyl group (-CH3) at the sixth position, both in the R configuration. This stereochemistry is crucial for its biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6R)-6-methylpiperidin-3-ol can be achieved through several methods. One common approach involves the stereoselective reduction of a suitable precursor, such as a ketone or an imine. For example, the reduction of (3R,6R)-6-methylpiperidin-3-one using a chiral reducing agent can yield the desired alcohol. Another method involves the catalytic hydrogenation of a precursor compound under specific conditions to achieve the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes typically use metal catalysts such as palladium or platinum supported on carbon. The reaction conditions, including temperature, pressure, and solvent, are optimized to maximize yield and purity. Additionally, biocatalytic methods using enzymes have been explored for the stereoselective synthesis of this compound, offering an environmentally friendly alternative.

Chemical Reactions Analysis

Types of Reactions

(3R,6R)-6-methylpiperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced further to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products include (3R,6R)-6-methylpiperidin-3-one or (3R,6R)-6-methylpiperidine-3-aldehyde.

    Reduction: The major product is (3R,6R)-6-methylpiperidine.

    Substitution: The products depend on the substituent introduced, such as (3R,6R)-6-methylpiperidin-3-yl chloride or bromide.

Scientific Research Applications

(3R,6R)-6-methylpiperidin-3-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity, including its role as a ligand in receptor binding studies.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals, where its chiral properties are essential for the desired activity.

Mechanism of Action

The mechanism of action of (3R,6R)-6-methylpiperidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity. The compound may act as an agonist or antagonist at certain receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (3R,6R)-6-methylpiperidin-3-one: A ketone derivative with similar stereochemistry.

    (3R,6R)-6-methylpiperidine: A fully reduced amine derivative.

    (3R,6R)-6-methylpiperidin-3-yl chloride: A halogenated derivative.

Uniqueness

(3R,6R)-6-methylpiperidin-3-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl and a methyl group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

285995-17-7

Molecular Formula

C6H13NO

Molecular Weight

115.2

Purity

95

Origin of Product

United States

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